molecular formula C7H4F3NO2 B1396562 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde CAS No. 1228898-34-7

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1396562
CAS No.: 1228898-34-7
M. Wt: 191.11 g/mol
InChI Key: INAAHHMRUUIRNO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the second position and a trifluoromethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-(trifluoromethyl)nicotinic acid.

    Formylation: The formyl group is introduced at the fourth position through a formylation reaction, often using reagents like formic acid or its derivatives under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: 2-Hydroxy-4-(trifluoromethyl)nicotinic acid.

    Reduction: 2-Hydroxy-4-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in organic synthesis, particularly in creating more complex molecules. Its trifluoromethyl group allows for unique reactivity profiles compared to other similar compounds.
Reaction TypeDescriptionExample Products
Oxidation Hydroxyl group can be oxidized to ketones2-Oxo-4-(trifluoromethyl)nicotinic acid
Reduction Ester groups can be reduced to alcohols2-Hydroxy-4-(trifluoromethyl)nicotinic alcohol
Substitution Trifluoromethyl group participates in reactionsVarious substituted nicotinates

Biological Applications

  • Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies have shown that it can modulate enzyme activities and influence metabolic pathways .
  • Pharmaceutical Development : There is ongoing research into its therapeutic properties, including anti-inflammatory and antimicrobial effects. The unique structure of the trifluoromethyl group is believed to enhance bioactivity.

Agrochemical Applications

The compound's derivatives have been explored for their herbicidal properties. Trifluoromethylpyridine derivatives are particularly significant in agrochemicals due to their effectiveness against a range of pests and weeds.

Application AreaSpecific UsesNotable Compounds
Herbicides Control of key weeds in cereal cropsFluazifop-butyl
Pesticides Protection against agricultural pestsFlonicamid
Fungicides Effective against fungal pathogensFluazinam

Case Study 1: Herbicidal Activity

A study demonstrated that 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde derivatives exhibited significant herbicidal activity against grass species. The compound was optimized structurally to enhance efficacy, leading to the development of new agrochemicals that are now commercially available .

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal highlighted the antimicrobial activities of this compound against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, providing a foundation for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: Similar structure but with the trifluoromethyl group at the fifth position.

    2-Hydroxy-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(Trifluoromethyl)nicotinaldehyde: Lacks the hydroxyl group at the second position.

Uniqueness

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is unique due to the combination of the hydroxyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a trifluoromethyl group that enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its interaction with various biological targets, potentially modulating enzyme activity and affecting biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, in vitro studies have shown that compounds with similar structural characteristics can inhibit the growth of pathogens like Streptococcus pneumoniae and Staphylococcus aureus .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It is posited to interact with specific molecular pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.

The mechanism of action for this compound involves its interaction with enzymes or receptors within biological systems. The trifluoromethyl group not only enhances lipophilicity but may also influence the binding affinity to target proteins, thereby modulating their activity. This modulation can lead to significant changes in cellular signaling pathways, particularly those related to inflammation and microbial resistance.

Table 1: Summary of Biological Activities and Mechanisms

Activity Description Mechanism
AntimicrobialEffective against various bacterial strainsInhibition of bacterial cell wall synthesis
Anti-inflammatoryReduces inflammation markers in vitroModulation of cytokine release
NeuroprotectivePotential use in neurodegenerative disease treatmentInteraction with cholinergic pathways

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of compounds similar to this compound found that these compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicated that the compound could enhance acetylcholine levels in synaptic clefts, thereby improving cognitive function in animal models .

Properties

IUPAC Name

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-6(13)4(5)3-12/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAHHMRUUIRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-4-trifluoromethyl-2-pyridone (25 g) was added portionwise to a suspension of sodium hydride (5.5 g of a 50% suspension in mineral oil) in tetrahydrofuran (250 ml) whereupon hydrogen was evolved. The reaction mixture was cooled to -78° C. and a solution (90 ml) of tertiary-butyl lithium (2.6M) in pentane added whilst maintaining the temperature below -55° C. A solution of dry dimethylformamide (40 ml) in tetrahydrofuran (150 ml) at a temperature of -78° C. was added and a thick grey/purple mixture formed. A small amount (ca. 5 mls) ammonium chloride solution was then added and the mixture allowed to warm to room temperature. The resultant yellow solution was partitioned between ammonium chloride (50 ml) and ethylacetate and the ethylacetate extracts were discarded. The aqueous layer was acidified to pH 6 using concentrated hydrochloric acid and extracted into ethyl acetate which was washed and dried as described above. The ethyl acetate was then removed under reduced pressure and the resultant brown solid was recrystallised from ethyl acetate to give 5 formyl-4-trifluoromethyl-2-pyridone (13.3 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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